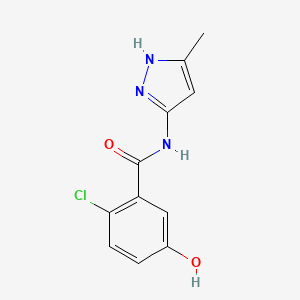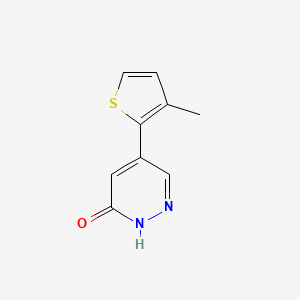![molecular formula C13H14ClNO5 B6633724 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid, also known as CHIM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the inhibition of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response, and their inhibition by 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid in lab experiments is its high purity and good yield. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. One area of research is the development of new derivatives of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid with improved pharmacological properties. Another area of research is the investigation of the potential of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are also needed to understand the potential toxicity of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid and its effects on different cell types.
Conclusion:
In conclusion, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its mechanism of action is well understood. 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the reaction of 2-chloro-5-hydroxybenzoic acid with N,N-dimethylmorpholine in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. This method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
properties
IUPAC Name |
2-[4-(2-chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c14-11-2-1-8(16)5-10(11)13(19)15-3-4-20-9(7-15)6-12(17)18/h1-2,5,9,16H,3-4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYGVWMIFUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)


